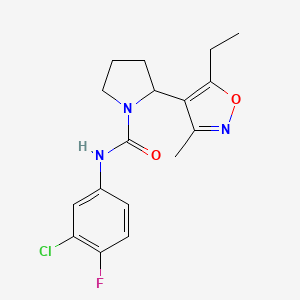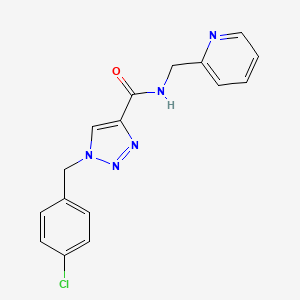![molecular formula C16H22N4O4 B6100955 1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol](/img/structure/B6100955.png)
1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol, also known as DETAP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and agriculture. DETAP is a triazine-based compound that possesses unique chemical properties that make it a promising candidate for further research.
作用機序
The mechanism of action of 1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol is not fully understood. However, studies have shown that this compound inhibits the Akt/mTOR pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, this compound induces cell death in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell death in cancer cells, reduce inflammation, and improve plant growth. However, the biochemical and physiological effects of this compound on humans are not fully understood. Further research is needed to determine the safety and efficacy of this compound in humans.
実験室実験の利点と制限
One advantage of 1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol is its unique chemical properties, which make it a promising candidate for further research. However, one limitation is that the synthesis of this compound is a multistep process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on 1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol. One direction is to further study its anti-cancer properties and determine its efficacy in treating various types of cancer. Another direction is to study its potential as an anti-inflammatory agent and determine its efficacy in treating inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Finally, more research is needed to determine the potential applications of this compound in agriculture and biotechnology.
合成法
The synthesis of 1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol involves a multistep process that starts with the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form 2,4-dimethoxyphenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 2,4-dimethoxyphenylhydrazine ethyl acetoacetate. The final step involves the reaction of 2,4-dimethoxyphenylhydrazine ethyl acetoacetate with ethylene oxide to form this compound.
科学的研究の応用
1-{[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}-3-ethoxy-2-propanol has shown potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has been studied for its anti-cancer properties. Studies have shown that this compound can induce cell death in cancer cells by inhibiting the Akt/mTOR pathway. This compound has also been studied for its potential as an anti-inflammatory agent. In a study conducted on mice, this compound was found to reduce inflammation and oxidative stress in the liver.
In the field of biotechnology, this compound has been studied for its potential as a plant growth regulator. Studies have shown that this compound can enhance the growth of plants and improve their resistance to environmental stressors such as drought and salinity.
特性
IUPAC Name |
1-[[5-(2,4-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino]-3-ethoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-4-24-10-11(21)8-17-16-19-14(9-18-20-16)13-6-5-12(22-2)7-15(13)23-3/h5-7,9,11,21H,4,8,10H2,1-3H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBHTLRDKSWTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CNC1=NC(=CN=N1)C2=C(C=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(sec-butyl)-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6100877.png)


![5,6-dimethyl-2-[(2-phenoxyethyl)thio]-4(1H)-pyrimidinone](/img/structure/B6100898.png)
![N-(2-methoxyethyl)-N-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}-2-propanamine](/img/structure/B6100905.png)
![ethyl 3-benzyl-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6100914.png)
![3-[2-(1-cyclohexyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-oxoethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6100918.png)
![N-[(4-carboxy-1-methyl-1H-pyrazol-3-yl)carbonyl]tryptophan](/img/structure/B6100927.png)
![N-(3-methoxyphenyl)-3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6100934.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6100938.png)
![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6100943.png)
![dimethyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B6100947.png)
![N-(2-fluorobenzyl)-3-{1-[3-(3-methoxyphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6100950.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-pentenamide](/img/structure/B6100962.png)